An In-Depth Technical Guide to 4-Acetoxy-4'-pentyloxybenzophenone: Chemical Structure, Properties, and Synthetic Methodologies
An In-Depth Technical Guide to 4-Acetoxy-4'-pentyloxybenzophenone: Chemical Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Acetoxy-4'-pentyloxybenzophenone, a substituted benzophenone derivative. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates its likely chemical properties, provides detailed theoretical experimental protocols for its synthesis and characterization, and discusses potential biological activities based on structurally related compounds. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of novel benzophenone derivatives for potential therapeutic applications.
Chemical Structure and Properties
4-Acetoxy-4'-pentyloxybenzophenone possesses a core benzophenone structure with an acetoxy group at the 4-position of one phenyl ring and a pentyloxy group at the 4'-position of the other.
Chemical Structure:
A logical workflow for the synthesis and characterization of this molecule is presented below.
Caption: Synthetic and analytical workflow for 4-Acetoxy-4'-pentyloxybenzophenone.
Table 1: Physicochemical Properties of 4-Acetoxy-4'-pentyloxybenzophenone
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂O₄ | - |
| Molecular Weight | 326.39 g/mol | - |
| CAS Number | 890099-89-5 | - |
| Predicted Boiling Point | 466.3 ± 30.0 °C | [1] |
| Predicted Density | 1.105 ± 0.06 g/cm³ | [1] |
Experimental Protocols
Synthesis of 4-Hydroxy-4'-pentyloxybenzophenone (Intermediate)
This intermediate can be synthesized via a Williamson ether synthesis from 4-hydroxybenzophenone and 1-bromopentane.
Materials:
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4-hydroxybenzophenone
-
1-bromopentane
-
Potassium carbonate (K₂CO₃)
-
Acetone
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Deionized water
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Ethyl acetate
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Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzophenone (1 equivalent) in acetone.
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Add potassium carbonate (1.5 equivalents) to the solution.
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Add 1-bromopentane (1.2 equivalents) to the mixture.
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Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
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Evaporate the acetone under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-hydroxy-4'-pentyloxybenzophenone.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Synthesis of 4-Acetoxy-4'-pentyloxybenzophenone
The final product is obtained by the esterification of the intermediate with acetic anhydride.
Materials:
-
4-Hydroxy-4'-pentyloxybenzophenone
-
Acetic anhydride
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Pyridine
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Dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-hydroxy-4'-pentyloxybenzophenone (1 equivalent) in dichloromethane in a round-bottom flask.
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Add pyridine (1.5 equivalents) to the solution and cool the mixture in an ice bath.
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Slowly add acetic anhydride (1.2 equivalents) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
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Upon completion, dilute the reaction mixture with dichloromethane.
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Wash the organic layer sequentially with 1 M HCl, deionized water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Spectroscopic Characterization (Predicted)
The following tables summarize the expected spectroscopic data for 4-Acetoxy-4'-pentyloxybenzophenone based on the analysis of structurally similar compounds.
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | d | 2H | Aromatic protons ortho to carbonyl (acetoxy side) |
| ~7.75 | d | 2H | Aromatic protons ortho to carbonyl (pentyloxy side) |
| ~7.20 | d | 2H | Aromatic protons ortho to acetoxy group |
| ~6.95 | d | 2H | Aromatic protons ortho to pentyloxy group |
| ~4.00 | t | 2H | -OCH₂- (pentyloxy) |
| ~2.30 | s | 3H | -C(=O)CH₃ (acetoxy) |
| ~1.80 | p | 2H | -OCH₂CH₂- (pentyloxy) |
| ~1.40 | m | 4H | -CH₂CH₂CH₃ (pentyloxy) |
| ~0.95 | t | 3H | -CH₃ (pentyloxy) |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~195.0 | C=O (ketone) |
| ~169.0 | C=O (ester) |
| ~163.0 | Aromatic C-O (pentyloxy) |
| ~154.0 | Aromatic C-O (acetoxy) |
| ~132.0 | Aromatic CH |
| ~131.5 | Aromatic C (quaternary) |
| ~130.0 | Aromatic CH |
| ~129.5 | Aromatic C (quaternary) |
| ~122.0 | Aromatic CH |
| ~114.5 | Aromatic CH |
| ~68.5 | -OCH₂- |
| ~29.0 | -OCH₂CH₂- |
| ~28.5 | -CH₂CH₂CH₂- |
| ~22.5 | -CH₂CH₃ |
| ~21.0 | -C(=O)CH₃ |
| ~14.0 | -CH₃ |
Table 4: Predicted IR Spectral Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | m | Aromatic C-H stretch |
| ~2950, 2870 | m | Aliphatic C-H stretch |
| ~1760 | s | C=O stretch (ester) |
| ~1660 | s | C=O stretch (ketone) |
| ~1600, 1500 | s | Aromatic C=C stretch |
| ~1250 | s | C-O stretch (ether) |
| ~1200 | s | C-O stretch (ester) |
Table 5: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Relative Intensity (%) | Possible Fragment |
| 326 | Moderate | [M]⁺ |
| 284 | High | [M - C₂H₂O]⁺ |
| 211 | High | [C₁₄H₁₁O₂]⁺ |
| 165 | Moderate | [C₁₀H₁₃O]⁺ |
| 121 | High | [C₇H₅O₂]⁺ |
Potential Biological Activity and Signaling Pathways
Benzophenone derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The anti-inflammatory properties are of particular interest to drug development professionals. Two key signaling pathways often implicated in inflammation are the NF-κB and p38 MAPK pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway is a common strategy for anti-inflammatory drug development.
Caption: Simplified NF-κB signaling pathway in inflammation.
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is another key signaling cascade involved in cellular responses to stress and inflammation.
Caption: Overview of the p38 MAPK signaling cascade.
Conclusion
This technical guide provides a theoretical yet comprehensive framework for the synthesis, characterization, and potential biological relevance of 4-Acetoxy-4'-pentyloxybenzophenone. The detailed experimental protocols, predicted spectroscopic data, and overview of relevant signaling pathways offer a solid starting point for researchers and drug development professionals. Further experimental validation is necessary to confirm the properties and activities of this compound.
